

A Comparative Guide to the Bioequivalence of Generic Sildenafil Citrate Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic **sildenafil citrate** formulations with the reference product, Viagra®. The data and protocols presented are compiled from various clinical studies to offer an objective overview for researchers, scientists, and professionals in drug development.

Executive Summary

Numerous studies have demonstrated that generic **sildenafil citrate** formulations, including film-coated tablets, orodispersible films, and chewable tablets, are bioequivalent to the reference product, Viagra®. These studies, conducted in healthy adult male volunteers, show that the rate and extent of absorption of sildenafil from generic formulations are comparable to that of the brand-name drug. The key pharmacokinetic parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), consistently fall within the widely accepted bioequivalence range of 80% to 125%, as stipulated by regulatory agencies like the FDA and EMA.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from several bioequivalence studies comparing different generic **sildenafil citrate** formulations to the reference product (Viagra®).



Table 1: Bioequivalence of Sildenafil Citrate 50 mg Film-Coated Tablets

Formulati on	Cmax (ng/mL)	AUC(0- last) (ng·h/mL)	AUC(0-∞) (ng·h/mL)	90% CI for Cmax	90% CI for AUC(0- last)	90% CI for AUC(0-∞)
Test (Generic)	-	-	-	109.227%	99.656%	99.806%
Reference (Viagra®)	-	-	-	(within 80- 125%)	(within 80- 125%)	(within 80- 125%)

Data from a study on 50 mg film-coated tablets.[1]

Table 2: Bioequivalence of **Sildenafil Citrate** 100 mg Chewable Tablets vs. Film-Coated Tablets

Formulation	Cmax (ng/L)	AUC(last) (h·ng/L)	Geometric Mean Ratio (90% CI) for Cmax	Geometric Mean Ratio (90% CI) for AUC(last)
Test (Chewable)	1068.69 ± 458.25	3580.59 ± 1680.29	0.933 (0.853– 1.021)	1.034 (0.969– 1.108)
Reference (Viagra®)	1146.84 ± 501.70	3406.35 ± 1452.31	-	-

Values are presented as mean ± standard deviation.[3][4]

Table 3: Bioequivalence of **Sildenafil Citrate** 50 mg Orodispersible Film (ODF) vs. Film-Coated Tablets (FCT)



Comparison	Geometric Mean Ratio (90% CI) for Cmax	Geometric Mean Ratio (90% CI) for AUC
ODF with water vs. FCT	1.02 (94.91–108.78)	1.09 (104.49–113.21)
ODF without water vs. FCT	1.02 (95.47–109.36)	1.06 (103.42–108.40)

These studies concluded that the orodispersible film is bioequivalent to the film-coated tablet, both with and without water.[2][5][6]

Experimental Protocols

The following sections detail the typical methodologies employed in the bioequivalence studies of **sildenafil citrate**.

Study Design

The standard design for a sildenafil bioequivalence study is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[3][7][8]

- Participants: Healthy adult male volunteers, typically between 18 and 55 years of age. [3][9]
- Conditions: Studies are generally conducted under fasting conditions, as this is considered the most sensitive approach for detecting potential differences between formulations.[6][10]
- Washout Period: A washout period of at least one to seven days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[2][6][8]

Blood Sampling and Pharmacokinetic Analysis

Venous blood samples are collected at predefined time points before and after drug administration, typically up to 24 hours post-dose.[3][6][9] Plasma is separated by centrifugation and stored frozen until analysis. The plasma concentrations of sildenafil and its active metabolite, N-desmethylsildenafil, are determined using a validated bioanalytical method.

The key pharmacokinetic parameters are calculated from the plasma concentration-time data:



- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.

Bioanalytical Method: HPLC-MS/MS

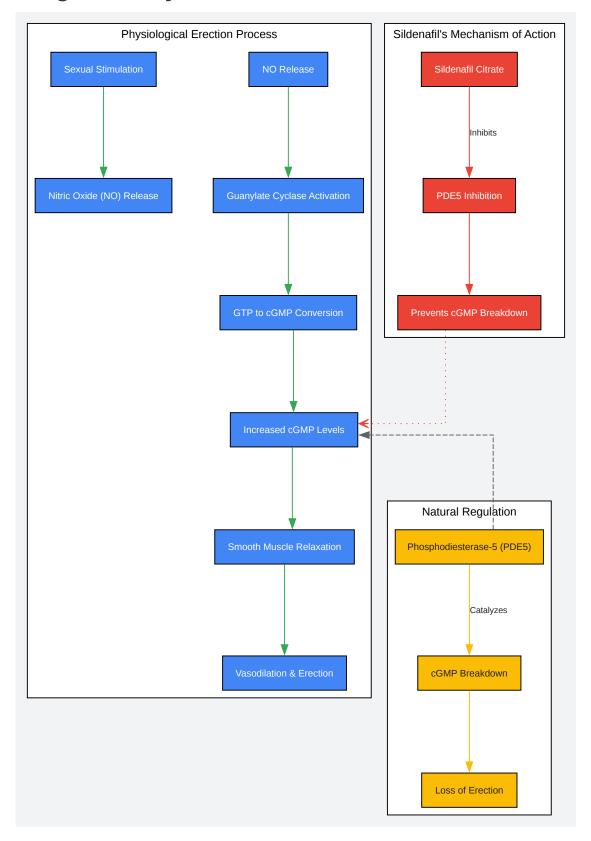
A common and robust method for the quantification of sildenafil in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]

- 1. Sample Preparation:
- Liquid-Liquid Extraction: Plasma samples are typically alkalinized, and then sildenafil and an internal standard (e.g., rofecoxib) are extracted using an organic solvent like diethyl ether.
- Solid-Phase Extraction: Alternatively, a 96-well solid-phase extraction can be employed for higher throughput.[4]
- 2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is commonly used for separation.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used as the mobile phase in an isocratic or gradient elution.
- Detection: Mass spectrometry is used for detection, providing high sensitivity and selectivity.
- 3. Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, recovery, and stability.[2] The linear range for sildenafil in plasma is typically established between 10 to 1000 ng/mL.

Mandatory Visualizations



Signaling Pathway of Sildenafil Citrate

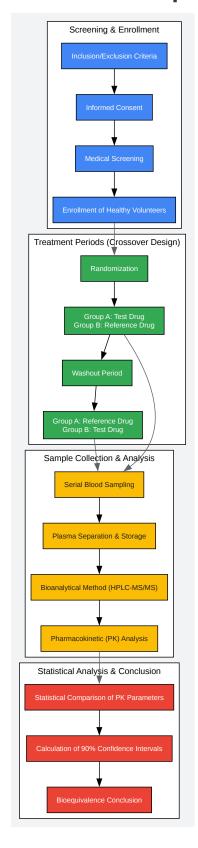


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Caption: Mechanism of action of sildenafil citrate.

Experimental Workflow for a Bioequivalence Study





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Caption: Typical workflow of a sildenafil bioequivalence study.

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